molecular formula C19H20O4 B1607400 3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 2064-95-1

3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane

Cat. No.: B1607400
CAS No.: 2064-95-1
M. Wt: 312.4 g/mol
InChI Key: DZQLZCHEALBORZ-UHFFFAOYSA-N
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Description

3,9-Diphenyl-2,4,8,10-tetraoxaspiro[55]undecane is an organic compound characterized by a spirocyclic structure with two phenyl groups attached at the 3 and 9 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the condensation of pentaerythritol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate acetal, which then undergoes cyclization to form the spirocyclic structure.

  • Step 1: Formation of Intermediate Acetal

      Reactants: Pentaerythritol and benzaldehyde

      Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid

      Conditions: Reflux in an organic solvent like toluene or benzene to remove water by azeotropic distillation

  • Step 2: Cyclization

    • The intermediate acetal undergoes intramolecular cyclization to form the spirocyclic structure.
    • Conditions: Continued reflux and removal of water to drive the reaction to completion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: Equipped for azeotropic distillation to efficiently remove water

    Continuous monitoring: To ensure optimal reaction conditions and high yield

    Purification: Typically involves recrystallization or distillation to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form corresponding quinones.

    Reduction: The spirocyclic structure can be reduced under specific conditions to open the ring.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium

    Reduction: Catalytic hydrogenation using palladium on carbon

    Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst

Major Products

    Oxidation: Formation of diphenylquinone derivatives

    Reduction: Formation of open-chain diols

    Substitution: Formation of brominated or nitrated derivatives

Scientific Research Applications

3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with molecular targets through its phenyl groups and spirocyclic structure. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved include:

    Binding to enzymes: Modulating their activity

    Interaction with cell membranes: Affecting membrane fluidity and permeability

    Formation of reactive intermediates: Leading to specific biochemical effects

Comparison with Similar Compounds

3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane can be compared with other spiroacetals and related compounds:

    3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: Similar spirocyclic structure but with vinyl groups instead of phenyl groups, leading to different reactivity and applications.

    2,4,8,10-Tetraoxaspiro[5.5]undecane: Lacks the phenyl groups, resulting in different chemical properties and uses.

    Spiro[4.5]decane derivatives: Smaller ring size, leading to different structural and functional characteristics.

The uniqueness of this compound lies in its combination of phenyl groups and spirocyclic structure, which imparts specific chemical and physical properties that are valuable in various applications.

Properties

IUPAC Name

3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-3-7-15(8-4-1)17-20-11-19(12-21-17)13-22-18(23-14-19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQLZCHEALBORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC(O1)C3=CC=CC=C3)COC(OC2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286927
Record name 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2064-95-1
Record name NSC48282
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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